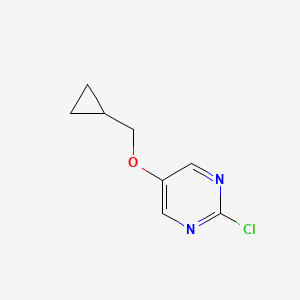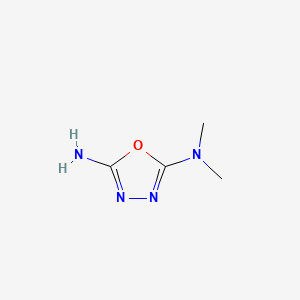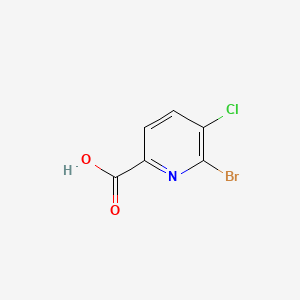
6-Bromo-5-chloropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-chloropicolinic acid is a chemical compound with the molecular formula C6H3BrClNO2 and a molecular weight of 236.5 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 6-Bromo-5-chloropicolinic acid consists of a picolinic acid core with bromine and chlorine substituents. The exact positions of these substituents can be determined by the compound’s IUPAC name: 6-bromo-5-chloro-2-pyridinecarboxylic acid .Physical And Chemical Properties Analysis
6-Bromo-5-chloropicolinic acid is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .Aplicaciones Científicas De Investigación
Reactivity and Photolysis Studies
6-Bromo-5-chloropicolinic acid has been involved in studies exploring the reactivity of halides with triplets of picolinic acids, showcasing the contrasting effects of bromide and chloride. Research by Rollet and Richard (2006) revealed the trapping of triplets by bromides and chlorides under different pH conditions, highlighting the compound's role in understanding photophysical processes and reaction mechanisms in photochemical studies (Rollet & Richard, 2006).
Electrocatalysis and Synthesis
6-Bromo-5-chloropicolinic acid derivatives have been used in electrocatalytic synthesis, demonstrating the feasibility of electrosynthesis of related compounds. Gennaro et al. (2004) explored the electrochemical reduction of halopyridines, highlighting the silver electrode's electrocatalytic effect for the reduction of the bromo derivative. This study provides insights into sustainable methodologies for synthesizing bioactive compounds (Gennaro et al., 2004).
Environmental Degradation and Remediation
Research has also focused on the electrocatalytic dechlorination of chloropicolinic acid mixtures, demonstrating the potential for environmental remediation. Hong-xing et al. (2016) developed an aqueous phase electrocatalytic hydrogenation system based on Pd catalysts for dechlorinating chloropicolinic acid mixtures into less harmful products, showing the application in reducing organic waste discharge (Hong-xing et al., 2016).
Pharmacological and Biological Activity
Studies have also investigated the biological activities of compounds structurally related to 6-Bromo-5-chloropicolinic acid. Hu et al. (2002) isolated various compounds from the Jamaican sponge Smenospongia aurea, including derivatives that exhibit significant antimalarial and antimycobacterial activity, demonstrating the compound's relevance in the development of new therapeutic agents (Hu et al., 2002).
Safety And Hazards
6-Bromo-5-chloropicolinic acid is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-5-chloropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGHYAQILPBFJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735204 |
Source


|
| Record name | 6-Bromo-5-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-chloropicolinic acid | |
CAS RN |
1214328-42-3 |
Source


|
| Record name | 6-Bromo-5-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)
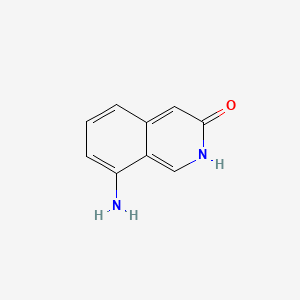
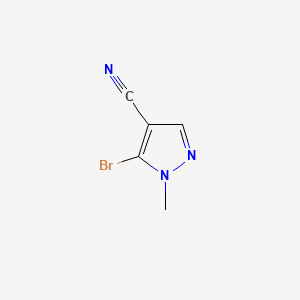


![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)

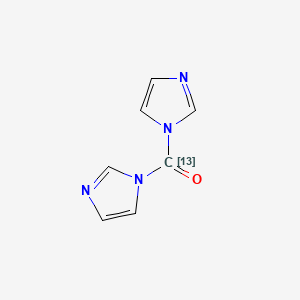

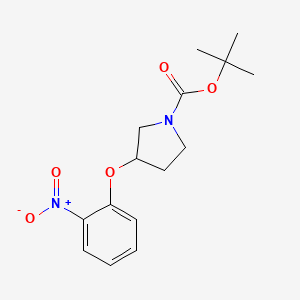
![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)
